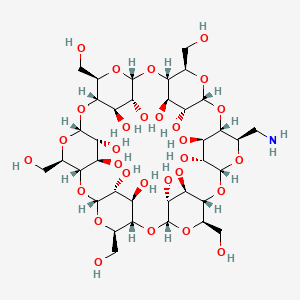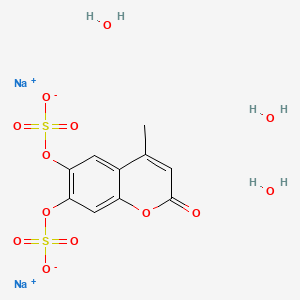
4-Methylesculetindisulfonic Acid Dipotassium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylesculetindisulfonic Acid Dipotassium Salt is a chemical compound with the molecular formula C10H6K2O10S2 and a molecular weight of 428.48 g/mol . It is known for its potential intestinal anti-inflammatory activity, particularly in models of rat colitis . The compound is a light yellow solid that is slightly soluble in DMSO and water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylesculetindisulfonic Acid Dipotassium Salt typically involves the sulfonation of 4-methyl-6,7-dihydroxycoumarin. The reaction conditions often include the use of sulfuric acid or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled temperatures to ensure the selective sulfonation of the hydroxyl groups at positions 6 and 7 of the coumarin ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation reactors where the reaction conditions are optimized for yield and purity. The product is then neutralized with potassium hydroxide to form the dipotassium salt, followed by purification steps such as crystallization or recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Methylesculetindisulfonic Acid Dipotassium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, hydroxy derivatives, and substituted coumarin compounds.
Aplicaciones Científicas De Investigación
4-Methylesculetindisulfonic Acid Dipotassium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential anti-inflammatory activity, making it a candidate for studies related to inflammatory diseases.
Medicine: Its anti-inflammatory properties are being explored for potential therapeutic applications in conditions like colitis.
Industry: It is used in the formulation of various chemical products due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-Methylesculetindisulfonic Acid Dipotassium Salt involves its interaction with molecular targets in the body. The compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. It may also modulate signaling pathways involved in inflammation, such as the NF-κB pathway.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylumbelliferone: A coumarin derivative with anti-inflammatory properties.
Esculetin: Another coumarin derivative known for its antioxidant and anti-inflammatory activities.
6,7-Dihydroxycoumarin: A precursor in the synthesis of 4-Methylesculetindisulfonic Acid Dipotassium Salt.
Uniqueness
This compound is unique due to its dual sulfonic acid groups, which enhance its solubility and reactivity compared to other coumarin derivatives. This makes it particularly useful in applications requiring high solubility and specific reactivity.
Propiedades
Fórmula molecular |
C10H12Na2O13S2 |
|---|---|
Peso molecular |
450.3 g/mol |
Nombre IUPAC |
disodium;(4-methyl-2-oxo-6-sulfonatooxychromen-7-yl) sulfate;trihydrate |
InChI |
InChI=1S/C10H8O10S2.2Na.3H2O/c1-5-2-10(11)18-7-4-9(20-22(15,16)17)8(3-6(5)7)19-21(12,13)14;;;;;/h2-4H,1H3,(H,12,13,14)(H,15,16,17);;;3*1H2/q;2*+1;;;/p-2 |
Clave InChI |
XVTMKJQZLJSDIR-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC(=O)OC2=CC(=C(C=C12)OS(=O)(=O)[O-])OS(=O)(=O)[O-].O.O.O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}furan-2-carbohydrazide](/img/structure/B13824467.png)
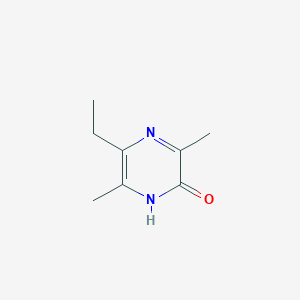
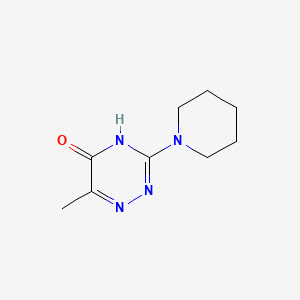
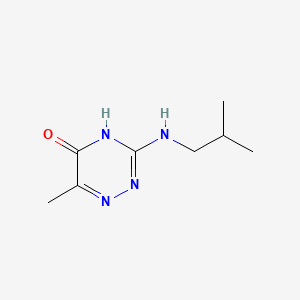
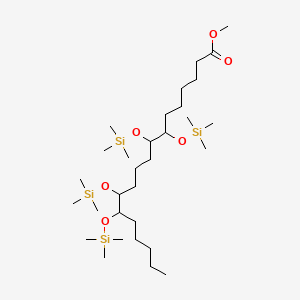
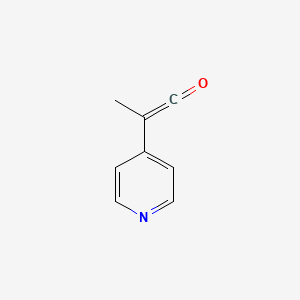
![tert-butyl N-[4-(4,6-dimethylpyrimidin-2-yl)sulfanylphenyl]carbamate](/img/structure/B13824518.png)
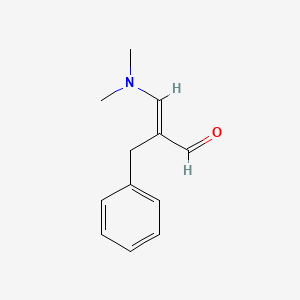
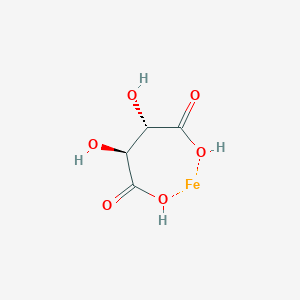

![7-(3-Fluorophenyl)-5-(4-methoxyphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B13824529.png)
![4-Butan-2-yl-2-[3-(4-butan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13824539.png)

